molecular formula C19H26O3 B1260480 Caribenol A

Caribenol A

Cat. No. B1260480
M. Wt: 302.4 g/mol
InChI Key: JHCPXISTONUFKB-UUBMZHIOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Caribenol A is a terpene lactone that is 3,4,5,5a,6,7,7a,10,10a,10b-decahydro-2H-1-oxabenzo[cd]cyclopenta[h]azulen-2-one substituted by a hydroxy group at position 10b and methyl groups at positions 3, 6, 9 and 10a. It is isolated from the West Indian gorgonian octocoral Pseudopterogorgia elisabethae and exhibits antitubercular and antimalarial activity. It has a role as a metabolite, an antimalarial and an antitubercular agent. It is a terpene lactone, an organic heterotetracyclic compound and a tertiary alcohol.

Scientific Research Applications

Synthesis and Chemical Structure

Caribenol A, a novel natural product, has drawn interest in the field of organic chemistry due to its unique tetracyclic framework. A significant achievement in this area is the asymmetric total synthesis of this compound, featuring an intramolecular Diels-Alder reaction. This synthesis approach is notable for constructing the tricyclic [5-7-6] skeleton of this compound and a biomimetic oxidation reaction forming the 2-hydroxyfuran-2(5H)-one motif (Han et al., 2013). Additionally, furans have been highlighted as versatile synthons in the total syntheses of caribenols A and B, with specific synthesis techniques for this compound involving diastereoselective formation of a seven-membered ring and late-stage oxidation of a furan ring (Hao & Trauner, 2017).

Biological Activity

The biological activity and potential applications of this compound are areas of ongoing research. Its unique structure, derived from marine sources, is a part of the broader study of norditerpenes. This compound, along with caribenol B, has been identified from the sea whip Pseudopterogorgia elisabethae. These compounds feature unusual tricarbocyclic skeletons, representing new classes of C19 rearranged terpenes. Their discovery contributes to the understanding of marine-derived natural products and their potential applications in drug development and other areas (Wei et al., 2007).

properties

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(1S,2S,6R,8S,9R,12S)-1-hydroxy-2,4,8,12-tetramethyl-15-oxatetracyclo[7.6.1.02,6.013,16]hexadeca-4,13(16)-dien-14-one

InChI

InChI=1S/C19H26O3/c1-10-7-13-8-12(3)14-6-5-11(2)15-16(14)19(21,22-17(15)20)18(13,4)9-10/h7,11-14,21H,5-6,8-9H2,1-4H3/t11-,12-,13-,14+,18-,19+/m0/s1

InChI Key

JHCPXISTONUFKB-UUBMZHIOSA-N

Isomeric SMILES

C[C@H]1CC[C@@H]2[C@H](C[C@@H]3C=C(C[C@@]3([C@]4(C2=C1C(=O)O4)O)C)C)C

Canonical SMILES

CC1CCC2C(CC3C=C(CC3(C4(C2=C1C(=O)O4)O)C)C)C

synonyms

caribenol A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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